2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide
Description
2-Chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-dithiazole ring substituted with a sulfanylidene (S=) group at position 3 and a benzamide moiety at position 3. This compound is of interest in medicinal and materials chemistry due to its unique electronic properties and reactivity .
Properties
IUPAC Name |
2-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS3/c10-6-4-2-1-3-5(6)7(13)11-8-12-9(14)16-15-8/h1-4H,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUVRXJIBYEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=S)SS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the thioxo group can produce a sulfone .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound’s thioxo group can interact with thiol-containing enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Nitro-Substituted Analogs
3-Nitro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide
- Structural Difference : Replaces the 2-chloro substituent with a 3-nitro group on the benzamide ring.
- This contrasts with the chloro substituent, which offers moderate electron withdrawal and steric effects.
- Applications : While the nitro analog is cataloged in chemical databases (e.g., ZINC3104753, AKOS005082948), its biological or catalytic activity remains less explored compared to the chloro derivative .
Halogen-Substituted Benzamides
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- Structural Difference : Substitutes chlorine with bromine and incorporates a pyrazole ring instead of dithiazole.
- Key Findings : DFT studies reveal energetic hydrogen bonding interactions (e.g., N–H···O=C) and stabilization via electrostatic contributions. The bromine atom increases molecular polarizability compared to chlorine, influencing crystal packing and solubility .
2-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
- Synthetic Pathway : Synthesized via reaction of 2-fluoro-5-nitroaniline with 2-chlorobenzoyl chloride. The fluorine atom facilitates displacement by secondary amines, enabling diversification of the scaffold.
- Functionalization : Used as a precursor for generating libraries of bioactive molecules targeting protein-protein interactions (e.g., WDR5-MLL inhibitors) .
Functional and Catalytic Comparisons
Catalytic Ligands in Suzuki Coupling
2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2)
- Structure : Shares the 2-chlorobenzamide core but incorporates a carbamothionyl group linked to a fluorobenzyl moiety.
- Activity : Demonstrated moderate catalytic efficiency (45–60% conversion) in Suzuki-Miyaura cross-coupling reactions, attributed to the thiourea group’s metal-coordinating ability. This contrasts with the dithiazole-containing target compound, where sulfur atoms may enhance metal binding .
Pesticide Derivatives
2-Chloro-N-(1-methylethyl)-N-phenylacetamide (Propachlor)
- Structural Contrast : An acetamide derivative with a chloro substituent, lacking the dithiazole ring.
- Application : Widely used as a pre-emergent herbicide. The absence of the dithiazole system reduces π-conjugation but improves soil mobility and bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
The compound 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide is a member of the dithiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure
The chemical structure of 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide can be represented as follows:
This structure includes a benzamide moiety linked to a dithiazole ring, which is responsible for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 299.84 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds featuring the dithiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dithiazoles possess potent activity against various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or enzymatic inhibition.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial properties of related dithiazole derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Pseudomonas aeruginosa, highlighting their potential as effective antimicrobial agents .
Antitumor Activity
Dithiazole derivatives have also been investigated for their antitumor effects. The presence of the sulfur atom in the dithiazole ring is believed to enhance interactions with cellular targets involved in cancer progression.
Research Findings: Cytotoxicity Assays
In vitro assays conducted on various cancer cell lines revealed that compounds similar to 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM. The most promising results were observed in assays against breast cancer and leukemia cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dithiazole ring may inhibit enzymes critical for cellular metabolism or DNA replication, leading to apoptosis in malignant cells.
Comparative Analysis
Comparative studies with other known antimicrobial and anticancer agents reveal that 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide exhibits a unique profile of activity:
| Compound Name | MIC (μg/mL) against E. coli | IC50 (µM) against Cancer Cell Lines |
|---|---|---|
| 2-chloro-N-(3-sulfanylidene-3H-1,2,4-dithiazol-5-yl)benzamide | 0.5 | 20 |
| Ciprofloxacin | 1 | N/A |
| Doxorubicin | N/A | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
